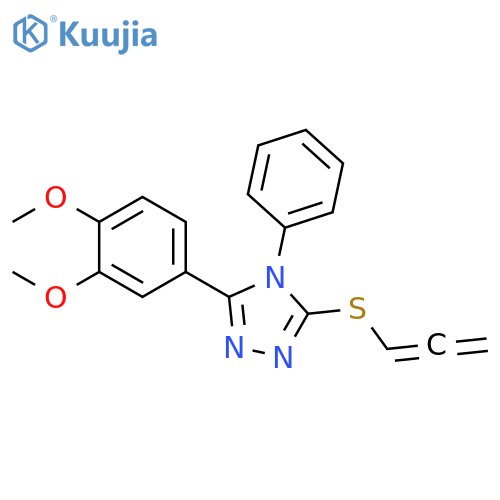Cas no 868213-49-4 (3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole)

868213-49-4 structure
商品名:3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole
- 3-(3,4-dimethoxyphenyl)-4-phenyl-5-propa-1,2-dienylsulfanyl-1,2,4-triazole
- F1770-0042
- 868213-49-4
- 3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylthio)-4H-1,2,4-triazole
- AKOS002318389
-
- インチ: 1S/C19H17N3O2S/c1-4-12-25-19-21-20-18(22(19)15-8-6-5-7-9-15)14-10-11-16(23-2)17(13-14)24-3/h5-13H,1H2,2-3H3
- InChIKey: PWUOXWLDYIBUGB-UHFFFAOYSA-N
- ほほえんだ: N1=C(SC=C=C)N(C2=CC=CC=C2)C(C2=CC=C(OC)C(OC)=C2)=N1
計算された属性
- せいみつぶんしりょう: 351.10414797g/mol
- どういたいしつりょう: 351.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 74.5Ų
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1770-0042-10mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-40mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-1mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-10μmol |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-3mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-5μmol |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-2mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-50mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-4mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1770-0042-5mg |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole |
868213-49-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
868213-49-4 (3-(3,4-dimethoxyphenyl)-4-phenyl-5-(propa-1,2-dien-1-ylsulfanyl)-4H-1,2,4-triazole) 関連製品
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 61549-49-3(9-Decenenitrile)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
